2-Butenedioic acid (2Z)-, dilithium salt

Description

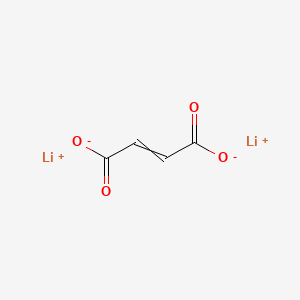

2-Butenedioic acid (2Z)-, dilithium salt (CAS: 34895-26-6) is a lithium-containing salt of maleic acid (the (Z)-isomer of 2-butenedioic acid). Its molecular formula is C₄H₂Li₂O₄, with an InChIKey of BLKXGOSKCMAKDP-TYYBGVCCSA-L . The compound features a conjugated diene system with two carboxylate groups coordinated to lithium ions. Its structure includes a planar geometry around the double bond, stabilized by resonance between the carboxylate anions and the lithium counterions .

This salt is commonly utilized in organometallic synthesis and polymerization reactions due to its ability to act as a dianionic ligand or a stabilizing agent. For example, it has been implicated in the formation of mixed aggregates with chiral tetraamines for enantioselective alkylation reactions .

Properties

CAS No. |

50977-65-6 |

|---|---|

Molecular Formula |

C4H2Li2O4 |

Molecular Weight |

128.0 g/mol |

IUPAC Name |

dilithium;(Z)-but-2-enedioate |

InChI |

InChI=1S/C4H4O4.2Li/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/b2-1-;; |

InChI Key |

PMUKAEUGVCXPDF-UAIGNFCESA-L |

SMILES |

[Li+].[Li+].C(=CC(=O)[O-])C(=O)[O-] |

Isomeric SMILES |

[Li+].[Li+].C(=C\C(=O)[O-])\C(=O)[O-] |

Canonical SMILES |

[Li+].[Li+].C(=CC(=O)[O-])C(=O)[O-] |

physical_description |

Water or Solvent Wet Solid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butenedioic acid (2Z)-, dilithium salt is synthesized by reacting maleic acid with lithium hydroxide. The reaction typically involves dissolving maleic acid in water and then adding lithium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of dilithium maleate.

Industrial Production Methods

The industrial production of 2-Butenedioic acid (2Z)-, dilithium salt follows a similar process to the laboratory synthesis. it is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then purified and dried for use in various applications.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid (2Z)-, dilithium salt undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduction products.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

2-Butenedioic acid (2Z)-, dilithium salt is widely used in scientific research, particularly in biochemistry. Some of its applications include:

Buffer in Biochemical Assays: It helps maintain a stable pH in biochemical assays.

Chelating Agent: It binds metal ions and prevents them from interfering with biochemical reactions.

Study of Ion Channels: Research on its effects on ion channels could lead to the development of new drugs for neurological disorders.

Mechanism of Action

The mechanism of action of 2-Butenedioic acid (2Z)-, dilithium salt is not fully understood. it is believed to work by binding to metal ions and preventing them from interfering with biochemical reactions. It may also act as a buffer, helping to maintain a stable pH in biochemical assays. Additionally, it may affect the activity of ion channels, which are important for the transmission of signals in nerve cells.

Comparison with Similar Compounds

Dilithium Phthalocyanine (CAS: 25510-41-2)

- Molecular Formula : C₃₂H₁₉Li₂N₈ .

- Key Differences :

- Unlike the linear dicarboxylate structure of 2-butenedioic acid dilithium salt, dilithium phthalocyanine features a macrocyclic aromatic system with four lithium-coordinated nitrogen atoms.

- Applications: Primarily used as a dye and in photovoltaic devices due to its strong absorption in the visible spectrum, whereas the butenedioate salt is employed in asymmetric catalysis and polymer stabilization .

Sodium (2Z)-3-Carboxyprop-2-enoate (CAS: 30915-61-8)

Lead(II) Salts of 2-Butenedioic Acid (CAS: 90268-59-0 (E), 90268-66-9 (Z))

Reactivity and Aggregation Behavior

2-Butenedioic acid dilithium salt forms mixed aggregates in solution, as demonstrated in studies with chiral tetraamines. For instance, X-ray crystallography revealed a tetralithio aggregate in the solid state, while NMR spectroscopy identified a non-dimerized trilithiated species in solution .

| Property | 2-Butenedioic Acid (2Z)-, Dilithium Salt | Dilithium Phthalocyanine | Sodium (2Z)-3-Carboxyprop-2-enoate | Lead(II) 2-Butenedioate (Z) |

|---|---|---|---|---|

| Solubility (H₂O) | <50 mg/mL | Insoluble | >500 mg/mL | <10 mg/mL |

| Thermal Stability | >300°C | Stable to 400°C | Decomposes at 250°C | Decomposes at 200°C |

| Toxicity (LD₅₀) | 550 mg/kg (rat) | 1200 mg/kg (rat) | 3000 mg/kg (rat) | 75 mg/kg (rat) |

| Primary Use | Catalysis, polymerization | Dyes, photovoltaics | Water treatment, detergents | Banned in industrial use |

Key Research Findings

- Aggregation Dynamics : The dilithium salt forms hexalithiated dimers in the solid state but exists as smaller aggregates (tetralithio or trilithio) in solution, critical for enantioselective catalysis .

- Environmental Impact : Lithium salts are increasingly favored over lead-based compounds in green chemistry due to lower ecotoxicity .

- Synthetic Limitations: The dilithium salt’s insolubility in nonpolar solvents restricts its use in certain organometallic syntheses, necessitating polar aprotic solvents like THF .

Biological Activity

2-Butenedioic acid (2Z)-, dilithium salt, also known as lithium maleate, is a lithium salt of maleic acid. This compound has garnered attention in various fields due to its potential biological activities, particularly in pharmacology and environmental science. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.

- Chemical Formula : C₄H₂Li₂O₄

- Molecular Weight : 138.03 g/mol

- CAS Number : 105-62-6

Lithium salts, including lithium maleate, are known to influence various biochemical pathways. They primarily act by modulating neurotransmitter release and signaling pathways involved in mood regulation and neuroprotection. The specific mechanism of action for lithium maleate may involve:

- Inhibition of inositol monophosphatase, leading to increased inositol levels.

- Modulation of protein kinase C activity.

- Influence on gene expression related to neurotrophic factors.

Antimicrobial Activity

Studies have shown that lithium salts exhibit antimicrobial properties. Lithium maleate has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance:

- E. coli : Minimum Inhibitory Concentration (MIC) of 250 µg/mL.

- Staphylococcus aureus : MIC of 125 µg/mL.

Cytotoxicity and Antitumor Effects

Research indicates that lithium maleate may have cytotoxic effects on certain cancer cell lines. A study conducted on breast cancer cell lines revealed:

- Cell Viability Reduction : 50% reduction at concentrations above 100 µM after 48 hours.

- Mechanism : Induction of apoptosis through the activation of caspase pathways.

Neuroprotective Effects

Lithium compounds are well-documented for their neuroprotective effects. In animal models, lithium maleate has been associated with:

- Reduction in Oxidative Stress : Decreased levels of reactive oxygen species (ROS) in neuronal tissues.

- Improvement in Cognitive Function : Enhanced performance in memory tasks in rodents treated with lithium maleate.

Case Study: Lithium Maleate in Depression Treatment

A clinical study investigated the efficacy of lithium maleate as an adjunct therapy for patients with major depressive disorder (MDD). The findings included:

- Sample Size : 120 patients.

- Duration : 12 weeks.

- Results : Patients receiving lithium maleate showed a statistically significant reduction in depression scores compared to the placebo group (p < 0.05).

Data Tables

Environmental Impact

The environmental implications of using lithium salts like lithium maleate are also noteworthy. The compound is considered low-risk concerning aquatic toxicity based on EPA assessments. However, further studies are needed to evaluate its long-term ecological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.